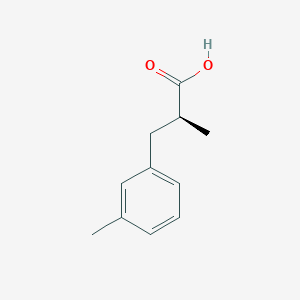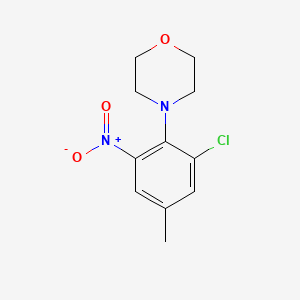
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a chlorinated nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine typically involves the reaction of 2-chloro-4-methyl-6-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and dimethylformamide (DMF) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like nitro and chloro makes the aromatic ring susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
NAS: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
NAS: Substituted morpholine derivatives.
Reduction: 4-(2-Chloro-4-methyl-6-aminophenyl)morpholine.
Oxidation: 4-(2-Chloro-4-carboxy-6-nitrophenyl)morpholine.
科学研究应用
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
作用机制
The mechanism of action of 4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound acts as an electrophile, with the nitro and chloro groups facilitating the attack by nucleophiles . The exact molecular pathways and targets depend on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
4-(2-Chloro-4-nitrophenyl)morpholine: Similar structure but lacks the methyl group.
4-(2-Fluoro-4-nitrophenyl)morpholine: Contains a fluorine atom instead of chlorine.
4-(2-Chloroethyl)morpholine: Different substitution pattern with an ethyl group instead of a nitrophenyl group.
Uniqueness
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine is unique due to the presence of both a methyl and a nitro group on the aromatic ring, which influences its reactivity and potential applications. The combination of these substituents provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
属性
分子式 |
C11H13ClN2O3 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
4-(2-chloro-4-methyl-6-nitrophenyl)morpholine |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-6-9(12)11(10(7-8)14(15)16)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3 |
InChI 键 |
QZUFOQUVEUJRQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)N2CCOCC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


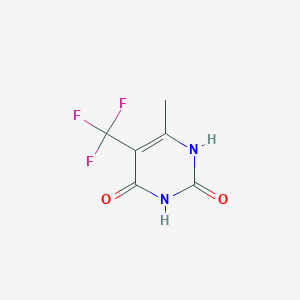
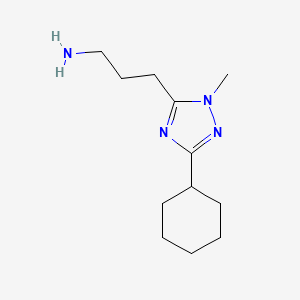
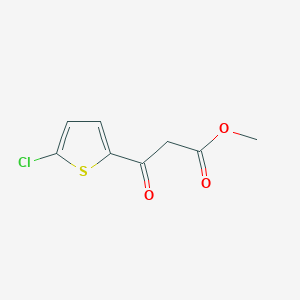
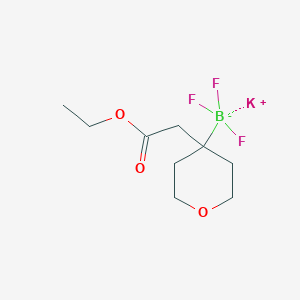
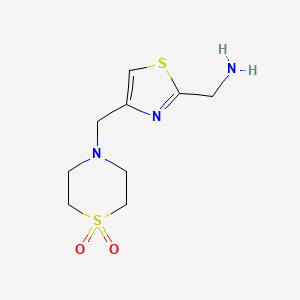

![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)
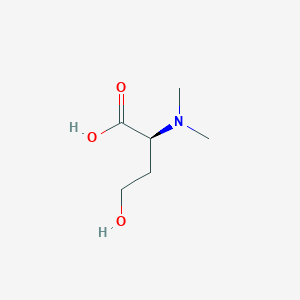

![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)



